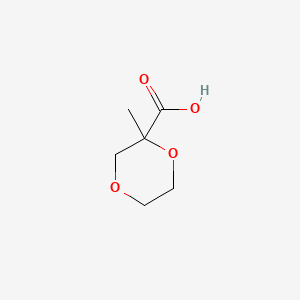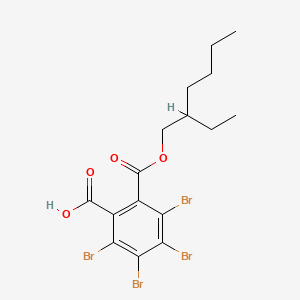
2-Ethylhexyl tetrabromophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) tetrabromophthalate, also known as TBPH, is a brominated phthalate derivative with the formula C24H34Br4O4 . It is commonly used as a brominated flame retardant . It is a clear to yellow liquid at ambient temperatures and has a characteristic odor .
Molecular Structure Analysis
TBPH has two stereocenters, located at the carbon atoms carrying the ethyl groups. As a result, it has three distinct stereoisomers, consisting of an (R, R) form, an (S, S) form (diastereomers), and a meso (R, S) form .Physical And Chemical Properties Analysis
TBPH is a colourless or yellow oil . It has a density of 1.541 g/mL at 20°C . Its melting point is -27°C , and its boiling point is 584.79°C . It has a solubility in water of 6.2 x 10^-2 ng/L , and a log P of 10.2 (P OW) . Its vapor pressure is 3.56x10^-7 Pa .Scientific Research Applications
BEH-TEBP is identified as one of the novel brominated flame retardants (NBFRs) used in consumer products. It has been reported in indoor environments, including air, dust, and consumer goods. Significant knowledge gaps exist regarding many NBFRs, including BEH-TEBP, necessitating further research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
A study examining the human percutaneous bioavailability of BEH-TEBP revealed that less than 0.01% penetrated human skin in vitro, suggesting minimal systemic exposure through dermal absorption. BEH-TEBP was absorbed by 12±11% in human skin, indicating its interaction with biological systems (Knudsen et al., 2016).
Research on the cytotoxicity of BEH-TEBP in human umbilical vein endothelial cells (HUVECs) showed that its metabolites could induce stronger cytotoxic effects than the parent compound. This suggests potential health risks associated with exposure to BEH-TEBP and its metabolites (Chen et al., 2020).
BEH-TEBP exhibited poor absorption, minimal metabolism, and was primarily eliminated through feces after oral administration in female Sprague Dawley rats. This study highlights its accumulation in some tissues, suggesting potential long-term health implications (Knudsen, Sanders, & Birnbaum, 2017).
BEH-TEBP and its metabolites were found to activate the pregnane X receptor (PXR) in vitro. This activation could lead to drug-drug interactions, lowered bioavailability of pharmaceutical drugs, or endocrine disruption, raising concerns about the potential toxicity of BEH-TEBP (Skledar et al., 2016).
The presence of BEH-TEBP in U.S. house dust indicates its widespread use and potential for human exposure. This study underscores the need for understanding the sources and routes of exposure of such flame retardants (Stapleton et al., 2008).
Safety and Hazards
TBPH is stable under normal conditions of use . It is classified as an irritant . In case of inhalation or skin contact, it is recommended to move the victim into fresh air or wash off with soap and plenty of water, respectively . If ingested, it is advised not to induce vomiting and to seek medical attention immediately .
Future Directions
TBPH was identified as a Substance of Very High Concern (SVHC) according to Article 57(e) as it meets the criteria of a vPvB substance and was therefore included in the Candidate List for authorisation on 17 January 2023 . This suggests that its use may be restricted in the future due to its persistence and bioaccumulative properties .
Mechanism of Action
Target of Action
2-Ethylhexyl tetrabromophthalate (TBPH) is known to interact with several targets in the body. It has been found to stably bind to the androgen receptor (AR) . It also affects the tight junctions of the blood-brain barrier (BBB), thereby increasing its permeability .
Mode of Action
TBPH exhibits an antagonistic activity on the AR signaling pathway . By binding to the AR, TBPH can interfere with the normal functioning of androgens, hormones that play a crucial role in male sexual development and reproduction . In the BBB, TBPH disrupts the tight junctions, which are crucial for maintaining the selective permeability of the BBB .
Biochemical Pathways
It has been observed that exposure to tbph can lead to gender-specific metabolic disorders in zebrafish, particularly in the liver . This suggests that TBPH may interfere with lipid and glucose metabolism pathways .
Pharmacokinetics
It has been found that tbph tends to accumulate more in the liver of both male and female zebrafish, rather than in the gonads, brain, and muscles . This indicates that the liver may be at a higher risk of internal exposure .
Result of Action
The action of TBPH can lead to several molecular and cellular effects. Chronic exposure to TBPH has been associated with significant weight gain, adipocyte hypertrophy, and subcutaneous fat accumulation in zebrafish . In addition, TBPH can disturb the homeostasis across the BBB, potentially leading to adverse effects on the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TBPH. As a brominated flame retardant, TBPH is widely present in various environmental and biological media . Long-term exposure to environmentally relevant concentrations of TBPH can lead to increased visceral fat accumulation, indicating potential liver dysfunction . Furthermore, TBPH is very persistent and bioaccumulative, and is considered a substance of very high concern due to these properties .
Biochemical Analysis
Biochemical Properties
2-Ethylhexyl Tetrabromophthalate can stably bind to the androgen receptor (AR) based on in silico molecular docking results . It has been observed to have an antagonistic activity on the AR signaling pathway .
Cellular Effects
Long-term exposure to this compound at environmentally relevant concentrations can lead to increased visceral fat accumulation, signaling potential abnormal liver function . It has been found to be prone to accumulate in the liver rather than in the gonad, brain, and muscle of both female and male zebrafish .
Molecular Mechanism
The molecular docking study revealed that this compound and its metabolite TBMEHP bind to zebrafish peroxisome proliferator-activated receptor γ (PPARγ), with binding energies similar to rosiglitazone, a PPARγ agonist .
Temporal Effects in Laboratory Settings
This compound is a stable compound and does not easily decompose
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
The metabolic pathways of this compound involve several enzymes and cofactors
Transport and Distribution
This compound is more likely to accumulate in the liver rather than in the gonad, brain, and muscle of both female and male zebrafish . This highlights a higher internal exposure risk for the liver .
Properties
IUPAC Name |
2,3,4,5-tetrabromo-6-(2-ethylhexoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Br4O4/c1-3-5-6-8(4-2)7-24-16(23)10-9(15(21)22)11(17)13(19)14(20)12(10)18/h8H,3-7H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAAZTQOJLVWLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101338673 |
Source


|
| Record name | Mono-(2-ethyhexyl) tetrabromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61776-60-1 |
Source


|
| Record name | Mono-(2-ethyhexyl) tetrabromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![D-[4-13C]Threose](/img/structure/B584011.png)
![[2'-13C]thymidine](/img/structure/B584012.png)
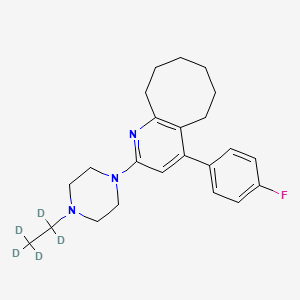
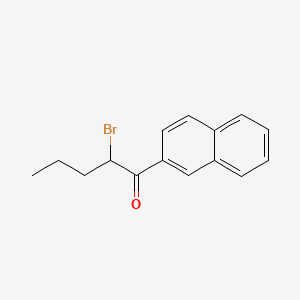
![[3'-13C]Thymidine](/img/structure/B584016.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)

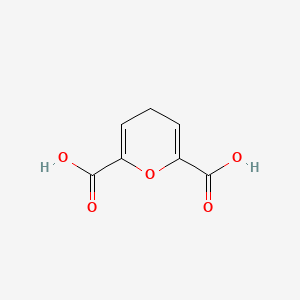

![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)

